molecular formula C24H20F3N3O5S2 B2710362 ethyl 3-[(furan-2-yl)methyl]-5-methyl-4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 450369-95-6

ethyl 3-[(furan-2-yl)methyl]-5-methyl-4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2710362
CAS No.: 450369-95-6
M. Wt: 551.56
InChI Key: CDGUSBPWGWXZAL-UHFFFAOYSA-N
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Description

Ethyl 3-[(furan-2-yl)methyl]-5-methyl-4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a thieno[2,3-d]pyrimidine derivative characterized by:

  • Core structure: A fused thieno[2,3-d]pyrimidine ring system.
  • Key substituents:
    • A furan-2-ylmethyl group at position 2.
    • A methyl group at position 3.
    • A sulfanyl group at position 2, linked to a carbamoyl methyl moiety attached to a 3-(trifluoromethyl)phenyl group.
    • An ethyl carboxylate at position 5.

Properties

IUPAC Name

ethyl 3-(furan-2-ylmethyl)-5-methyl-4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N3O5S2/c1-3-34-22(33)19-13(2)18-20(37-19)29-23(30(21(18)32)11-16-8-5-9-35-16)36-12-17(31)28-15-7-4-6-14(10-15)24(25,26)27/h4-10H,3,11-12H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGUSBPWGWXZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(furan-2-yl)methyl]-5-methyl-4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core, introduction of the furan-2-ylmethyl group, and subsequent functionalization with the trifluoromethyl anilino group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-[(furan-2-yl)methyl]-5-methyl-4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Biological Activities

  • Antioxidant Properties :
    • Research has indicated that compounds similar to K285-0128 exhibit antioxidant activities. These properties are crucial for preventing oxidative stress-related diseases .
  • Anticancer Potential :
    • The thieno-pyrimidine derivatives have shown promise in anticancer activities due to their ability to inhibit specific cancer cell lines. Studies suggest that modifications in the side chains can enhance their efficacy against various cancers .
  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .

Applications in Medicinal Chemistry

The unique structure of ethyl 3-[(furan-2-yl)methyl]-5-methyl-4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate positions it well for various applications:

Application AreaDescription
Drug Development Potential as a lead compound for designing novel therapeutics targeting cancer and bacterial infections.
Pharmaceutical Formulations Can be formulated into tablets or injectable forms for clinical use based on its solubility and stability profiles.
Research Useful in studying the mechanisms of action of thieno-pyrimidine derivatives and their interactions with biological targets.

Case Studies

  • Antioxidant Evaluation : A study on Biginelli-type pyrimidines demonstrated the antioxidant potential of similar compounds through various assays measuring free radical scavenging activity .
  • Cancer Cell Line Studies : Research involving thieno-pyrimidine derivatives revealed significant cytotoxic effects against specific cancer cell lines, indicating a pathway for further drug development targeting malignancies .

Mechanism of Action

The mechanism of action of ethyl 3-[(furan-2-yl)methyl]-5-methyl-4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The thieno[2,3-d]pyrimidine core distinguishes the target compound from analogs with tetrahydropyrimidine, furopyrimidine, or thiazolopyrimidine cores (Table 1). Substituent variations significantly influence physicochemical properties and bioactivity:

Table 1: Structural and Functional Comparison

Compound ID Core Structure Key Substituents Synthesis Method Potential Bioactivity References
Target Compound Thieno[2,3-d]pyrimidine 3-(Furan-2-ylmethyl), 2-(trifluoromethylphenyl carbamoylmethyl sulfanyl) Multi-step (likely LiHMDS-assisted) Ferroptosis induction (inferred)
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine 4-(Fluorophenyl), 6-methyl Solvent-free grinding, HCl catalysis Not reported
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 5-(4-Bromophenyl) Solvent-free fusion Not reported
Ethyl 3-(4-fluorophenyl)-6-methyl-4-oxo-furo[2,3-d]pyrimidine-5-carboxylate Furo[2,3-d]pyrimidine 3-(4-Fluorophenyl), 2-(cyclohexylamino) Not detailed Not reported
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole-thiophene hybrid Thiophen-2-yl, 4-fluorophenyl Not detailed Not reported

Substituent Impact on Physicochemical Properties

  • Trifluoromethylphenyl Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., fluorophenyl in ). This group may improve membrane permeability and target binding via hydrophobic interactions .
  • Sulfanyl-Carbamoyl Linkage : Promotes hydrogen bonding and solubility compared to simple thione groups (e.g., sulfanylidene in ).

Pharmacological Potential

  • Ferroptosis Induction : highlights ferroptosis inducers (FINs) as promising anticancer agents. The target’s trifluoromethyl and sulfanyl groups may enhance reactive oxygen species (ROS) generation, a key ferroptosis mechanism .
  • Selectivity: The trifluoromethylphenyl group could confer selectivity toward cancer cells over normal tissues, as observed in ferroptosis-sensitive OSCC models .

Biological Activity

Ethyl 3-[(furan-2-yl)methyl]-5-methyl-4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of existing literature.

Chemical Structure and Properties

The compound has the following chemical formula: C24H23F3N3O5SC_{24}H_{23}F_{3}N_{3}O_{5}S. Its structure includes a thieno[2,3-d]pyrimidine core, which is known for its biological activity, particularly in medicinal chemistry.

Biological Activity Overview

  • Antioxidant Activity : The compound exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Studies have shown that similar compounds with furan and thieno groups can scavenge free radicals effectively .
  • Enzyme Inhibition : The presence of the trifluoromethyl group enhances the compound's ability to inhibit various enzymes. For instance, it has been evaluated against cholinesterases and cyclooxygenase enzymes (COX) . The inhibition of these enzymes is beneficial in treating conditions like Alzheimer's disease and inflammation.
  • Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic effects against cancer cell lines. For example, related compounds have shown IC50 values indicating moderate cytotoxicity against breast cancer cell lines .

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Enzymes : Molecular docking studies suggest that the trifluoromethyl group forms hydrogen bonds with key residues in enzyme active sites, enhancing binding affinity and inhibiting enzymatic activity .
  • Radical Scavenging : The furan moiety contributes to electron donation, allowing the compound to neutralize free radicals effectively .

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds structurally related to this compound:

StudyCompoundActivityFindings
Similar thieno derivativesAntioxidantEffective scavenging of DPPH radicals
Furochromone derivativesEnzyme inhibitionModerate inhibition against AChE (IC50 = 19.2 μM)
Pyrido[2,3-d]pyrimidinesCytotoxicityIC50 values indicating moderate activity against MCF-7 cells

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